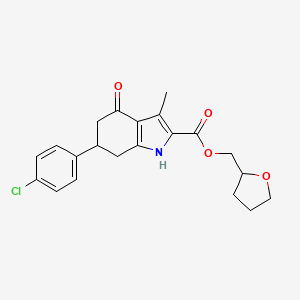![molecular formula C19H24N2O4S B4233647 N-(3-ethoxypropyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4233647.png)
N-(3-ethoxypropyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
Descripción general
Descripción
N-(3-ethoxypropyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as EPPB and is a small molecule inhibitor of the protein kinase B-Raf, which is involved in the MAPK/ERK signaling pathway.
Aplicaciones Científicas De Investigación
EPPB has been extensively studied for its potential applications in cancer research. The inhibition of B-Raf by EPPB has been shown to have a significant effect on the proliferation and survival of cancer cells. EPPB has been tested in various cancer cell lines, including melanoma, lung cancer, and colon cancer, and has shown promising results in inhibiting tumor growth and inducing apoptosis.
Mecanismo De Acción
EPPB inhibits B-Raf by binding to the ATP-binding site of the enzyme, which prevents the activation of the downstream MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. By inhibiting B-Raf, EPPB blocks the activation of this pathway, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
EPPB has been shown to have a significant effect on the biochemical and physiological processes involved in cancer cell growth and survival. In addition to inhibiting the MAPK/ERK signaling pathway, EPPB also affects other signaling pathways, such as the PI3K/Akt pathway, which is involved in the regulation of cell survival and metabolism. EPPB has also been shown to induce autophagy, which is a cellular process involved in the degradation of damaged or dysfunctional proteins and organelles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPB has several advantages for lab experiments, including its high purity and stability, as well as its specificity for B-Raf inhibition. However, EPPB also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using EPPB.
Direcciones Futuras
There are several future directions for research on EPPB. One potential direction is to investigate the combination of EPPB with other inhibitors of the MAPK/ERK pathway, such as MEK inhibitors, to enhance the efficacy of cancer treatment. Another direction is to explore the potential applications of EPPB in other diseases, such as neurodegenerative disorders, where the MAPK/ERK pathway is also dysregulated. Finally, the development of new synthesis methods and analogs of EPPB could lead to the discovery of more potent and selective inhibitors of B-Raf.
Propiedades
IUPAC Name |
N-(3-ethoxypropyl)-4-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-25-14-4-13-20-19(22)16-7-9-17(10-8-16)21-26(23,24)18-11-5-15(2)6-12-18/h5-12,21H,3-4,13-14H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEAOMSETAFRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4233564.png)


![3,3-dimethyl-2-methylene-N-(2-pyridinylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4233582.png)
![N-(4-bromo-3-methylphenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4233589.png)
![N-{3-[(4-chlorobenzoyl)amino]-4-methylphenyl}-3-nitrobenzamide](/img/structure/B4233591.png)
![diethyl 5-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4233604.png)
![N-(2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4233607.png)
![{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4233613.png)
![2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4233614.png)

![3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4233634.png)
![1-(4-chlorophenyl)-N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4233649.png)
![2-[4-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetamide](/img/structure/B4233658.png)